Absence of 5-Arylidene Substituent Reduces PAINS Liability Compared to Epalrestat and Other 5-Substituted Rhodanines
The 5-arylidene group present in many bioactive rhodanines (e.g., epalrestat) is a well-established PAINS alert, associated with non-specific protein reactivity and frequent-hitter behavior in biochemical assays [1]. The target compound (356569-42-1) lacks this 5-arylidene substitution, structurally differentiating it from epalrestat and other 5-arylidene rhodanines. This structural distinction is expected to reduce assay interference and improve target selectivity, a critical factor for reliable screening data. [1]
| Evidence Dimension | PAINS (Pan-Assay Interference Compounds) liability |
|---|---|
| Target Compound Data | No 5-arylidene group present (reduced PAINS risk) |
| Comparator Or Baseline | Epalrestat and other 5-arylidene rhodanines: documented PAINS and frequent-hitter behavior [1] |
| Quantified Difference | Qualitative structural difference; reduced PAINS alert count by substructure filter analysis [1] |
| Conditions | Analysis of PAINS substructure filters as defined by Baell & Holloway (2010) [1] |
Why This Matters
Researchers can expect fewer false positives in high-throughput screening campaigns when using this compound compared to 5-arylidene rhodanines, improving hit validation efficiency.
- [1] Tomašić, T. & Mašič, L.P. (2012). Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Expert Opinion on Drug Discovery, 7(7), 549–560. DOI: 10.1517/17460441.2012.688743. View Source
